molecular formula C19H24N4O6S B2677089 N-(3-ethoxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899961-64-9

N-(3-ethoxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2677089
CAS No.: 899961-64-9
M. Wt: 436.48
InChI Key: HTLUJHBCTLOICA-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multiple steps. The starting materials often include ethoxypropylamine and 4-methoxyphenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(3-ethoxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and properties.

Uniqueness

N-(3-ethoxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-ethoxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-3-29-10-4-9-20-18(24)19(25)21-17-15-11-30(26,27)12-16(15)22-23(17)13-5-7-14(28-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLUJHBCTLOICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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